Cas no 2385436-81-5 (8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2385436-81-5x500.png)
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2385436-81-5
- EN300-6739719
- 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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- インチ: 1S/C10H9FN2O3/c1-16-5-7-4-13-3-6(10(14)15)2-8(11)9(13)12-7/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: VYEKEMMREYJVDB-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=CN2C=C(COC)N=C21
計算された属性
- 精确分子量: 224.05972032g/mol
- 同位素质量: 224.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 63.8Ų
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739719-1.0g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
Enamine | EN300-6739719-0.1g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 0.1g |
$855.0 | 2025-03-13 | |
Enamine | EN300-6739719-0.25g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
Enamine | EN300-6739719-2.5g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
Enamine | EN300-6739719-0.05g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
Enamine | EN300-6739719-5.0g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
Enamine | EN300-6739719-0.5g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
Enamine | EN300-6739719-10.0g |
8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
2385436-81-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 |
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acidに関する追加情報
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid: A Comprehensive Overview
8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a structurally complex organic compound with significant potential in the field of medicinal chemistry. This compound, identified by the CAS number No 2385436-81-5, belongs to the class of imidazo[1,2-a]pyridines, which are known for their versatile pharmacological properties. The presence of a fluorine atom at the 8-position and a methoxymethyl group at the 2-position introduces unique electronic and steric effects, making this compound a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridines in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The carboxylic acid group at the 6-position of this compound plays a critical role in its ability to form hydrogen bonds, which is essential for its interaction with biological targets. This feature has been exploited in designing drugs that target specific enzymes involved in cellular signaling pathways.
The synthesis of 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves a multi-step process that includes nucleophilic aromatic substitution and Friedel-Crafts alkylation. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for preclinical studies. The fluorination step is particularly crucial as it enhances the lipophilicity of the molecule without compromising its solubility properties.
In terms of biological activity, this compound has shown remarkable selectivity towards certain kinases, making it a valuable tool in the study of cancer biology. Preclinical data suggest that it may inhibit key oncogenic pathways without causing significant toxicity to normal cells. This selectivity is attributed to the precise placement of functional groups within the imidazo[1,2-a]pyridine framework.
Moreover, 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been investigated for its potential as an anti-viral agent. Its ability to interfere with viral replication mechanisms has been validated in vitro, opening new avenues for antiviral drug development. The methoxymethyl group contributes to this activity by stabilizing key intermediates during viral life cycle processes.
The structural versatility of this compound also makes it an ideal candidate for further chemical modifications. Researchers are currently exploring analogs with different substituents to enhance its pharmacokinetic properties and expand its therapeutic applications. For instance, substituting the methoxymethyl group with other alkoxyalkyl groups could improve bioavailability while maintaining potency.
In conclusion, 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on optimizing its properties and exploring new applications, this compound holds great promise for addressing unmet medical needs in oncology and virology.
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